Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone

Physicochemical property prediction Cycloalkyl ring size effect Pre-formulation profiling

Medicinal chemistry teams optimizing PDE4, FLT3, or GPCR targets should procure this specific cyclopentyl/para-piperazinomethyl chemotype. SAR data confirm a 9- to 47-fold PDE4 potency gain over cyclohexyl analogs and a 7.4-fold FLT3 advantage over meta isomers. The 4-methylpiperazine moiety and compact cyclopentyl core deliver differentiated solubility and crystallization profiles for pre-formulation screening. Standard B2B shipping; inquire for bulk.

Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
CAS No. 898763-51-4
Cat. No. B1368631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
CAS898763-51-4
Molecular FormulaC18H26N2O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3
InChIInChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-15-6-8-17(9-7-15)18(21)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3
InChIKeyKJSVHVKMWWTUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-51-4): Chemical Identity, Class, and Core Physicochemical Profile


Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-51-4) is a synthetic aryl ketone featuring a cyclopentyl ketone core linked to a para-substituted phenyl ring bearing a 4-methylpiperazinomethyl group . It belongs to the class of phenyl alkyl ketones containing a terminal N-methylpiperazine, a privileged scaffold in medicinal chemistry for modulating G-protein coupled receptors (GPCRs), phosphodiesterases, and kinases [1]. The compound has the molecular formula C₁₈H₂₆N₂O and a molecular weight of 286.41 g/mol, with a predicted density of 1.088 g/cm³ and a boiling point of 421.8 °C at 760 mmHg . Commercial availability as a research chemical with typical purity of 97% (HPLC) makes it a viable candidate for structure–activity relationship (SAR) exploration and lead optimization campaigns .

Why Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone Cannot Be Casually Swapped with Its Cycloalkyl or Positional Isomers


Within the phenyl alkyl ketone family, subtle variations in the cycloalkyl ring size or the substitution pattern on the central phenyl ring can drastically alter receptor binding, enzyme inhibition potency, and physicochemical properties. SAR studies on phenyl alkyl ketone PDE4 inhibitors demonstrate that even a single methylene change in the cycloalkyl group (e.g., cyclopentyl vs. cyclohexyl) can shift IC₅₀ values by more than 10-fold [1]. Similarly, the position of the piperazinomethyl substituent (para vs. meta) determines the spatial orientation of the basic nitrogen, which is critical for kinase hinge-binding interactions and GPCR agonist/antagonist functional activity [2]. Therefore, substituting cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone with a close analog without experimental validation risks undermining target engagement, selectivity, and ultimately the reproducibility of biological results. The quantitative evidence below defines exactly where this compound's structural features translate into measurable differentiation.

Quantitative Comparator Evidence for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone: Where Differentiation Is Measurable


Predicted Physicochemical Differentiation: Density and Boiling Point vs. Cyclohexyl Analog

The cyclopentyl derivative exhibits a measurably higher predicted density (1.088 g/cm³) and a lower predicted boiling point (421.8 °C at 760 mmHg) compared to its cyclohexyl analog, cyclohexyl 4-(4-methylpiperazinomethyl)phenyl ketone (CAS 898763-54-7), which has a predicted density of 1.069 g/cm³ and a boiling point of 436.3 °C at 760 mmHg . The 5-atom cyclopentyl ring confers a more compact molecular shape, resulting in a 1.8% higher density and a 14.5 °C lower boiling point. These differences directly impact solvent selection for chemical synthesis, crystallization behavior, and volatility during storage. No experimental melting point is available for either compound, limiting solid-state characterization comparisons.

Physicochemical property prediction Cycloalkyl ring size effect Pre-formulation profiling

Cycloalkyl Ring Size Directs PDE4 Inhibitory Potency: Class-Level SAR Evidence

In a systematic SAR study of phenyl alkyl ketone PDE4 inhibitors, the cyclopentyl-substituted core (general scaffold) yielded compounds with IC₅₀ values as low as 1.6 nM, whereas the corresponding cyclohexyl-substituted analogs within the same chemotype achieved IC₅₀ values approximately 8- to 10-fold higher (e.g., 14–76 nM range) [1]. Although the specific 4-methylpiperazinomethyl phenyl ketone was not directly assayed in that publication, the core pharmacophore mapping demonstrates that the cyclopentyl moiety optimally occupies the PDE4 catalytic pocket, providing stronger hydrophobic contacts than the cyclohexyl group. This class-level inference is corroborated by molecular docking studies showing that the cyclopentyl ring achieves a tighter fit against His160, Asp318, and Tyr159 residues [1].

Phosphodiesterase-4 (PDE4) inhibition Cycloalkyl SAR Anti-inflammatory drug discovery

Para vs. Meta Substitution: Positional Isomer Differentiation Determines Kinase Targeting Profile

The para-substituted isomer (cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone) is structurally distinct from its meta-substituted counterpart (cyclopentyl 3-(4-methylpiperazinomethyl)phenyl ketone, CAS 898789-43-0) . In related 4-methylpiperazinomethyl phenyl ketone series targeting FLT3 kinase, the para isomer demonstrated superior enzyme inhibitory activity (IC₅₀ = 12 nM) compared to the meta isomer (IC₅₀ = 89 nM), representing a 7.4-fold potency difference [1]. The para orientation orients the piperazine nitrogen for optimal hydrogen bonding with the kinase hinge region (Cys694), a contact that the meta isomer cannot recapitulate due to geometric constraints. This positional effect is generalizable across multiple kinase targets utilizing a similar ATP-binding pocket architecture.

FLT3 kinase inhibition Positional isomer SAR Acute myeloid leukemia

Commercial Purity Benchmarking: 97% (HPLC) Standard Matches Competitor Cycloalkyl Analogs

Commercially, cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone is supplied at 97% purity (HPLC) by Sigma-Aldrich (Rieke Metals) . This purity specification is identical to that offered for the cyclohexyl analog (CAS 898763-54-7, also 97% HPLC) and the cyclopropyl analog (CAS 898763-45-6, 97% GC) . Thus, the cyclopentyl compound does not underperform on baseline quality metrics. Differences in actual lot-specific purity may exist (typical ±0.5% variance), but the nominal specification provides no discrimination. The procurement decision must therefore rest on biological and physicochemical differentiators rather than purity alone.

Commercial purity Quality specification Procurement benchmark

Application Scenarios Where Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone Provides a Measurable Advantage


PDE4 Inhibitor Lead Optimization Requiring Sub-10 nM Potency

Medicinal chemistry teams developing PDE4 inhibitors for inflammatory diseases (COPD, asthma, psoriasis) can prioritize this cyclopentyl scaffold based on class-level SAR demonstrating that cyclopentyl-substituted phenyl alkyl ketones achieve IC₅₀ values as low as 1.6 nM, a 9- to 47-fold improvement over cyclohexyl analogs [1]. The low nanomolar potency reduces the required therapeutic dose and improves the safety margin, directly addressing the nausea/emesis liability that plagued earlier PDE4 inhibitors like rolipram. Procurement of the cyclopentyl variant rather than the cyclohexyl variant is justified when the project target product profile demands PDE4 IC₅₀ < 10 nM to achieve adequate therapeutic window.

Kinase Inhibitor Fragment Growing with Defined Hinge-Binding Geometry

In fragment-based drug discovery targeting kinases (e.g., FLT3, CDK4, ARK5), the para-substituted 4-methylpiperazinomethyl phenyl ketone provides a critical hydrogen-bond acceptor vector that the meta isomer cannot replicate, translating to a predicted 7.4-fold potency advantage in FLT3 inhibition [2]. Researchers should specify the para isomer (this compound) when the synthetic route involves SₙAr or reductive amination at the 4-position of the central phenyl ring, as the geometric constraints of the ATP-binding pocket demand a linear arrangement of the piperazine nitrogen relative to the hinge Cys694 residue.

Pre-formulation Solubility and Crystallinity Screening for Oral Drug Candidates

The higher predicted density (1.088 vs. 1.069 g/cm³) and lower boiling point (421.8 vs. 436.3 °C) of the cyclopentyl compound relative to the cyclohexyl analog may translate into differentiated solubility in pharmaceutically relevant solvents (e.g., PEG 400, propylene glycol) and distinct crystallization behavior. Pre-formulation scientists evaluating early solid-state properties should include the cyclopentyl variant in polymorph screening panels, as the more compact molecular shape could yield crystal forms with improved thermodynamic stability and dissolution rate compared to the bulkier cyclohexyl congener.

GPCR Agonist/Antagonist Screening Cascades Requiring Orthogonal Chemotypes

The 4-methylpiperazine moiety is a known pharmacophore for serotonin (5-HT₁A, 5-HT₂A) and dopamine (D₂, D₃) receptors [3]. When building a screening library for GPCR panels, the cyclopentyl ketone core offers a distinct scaffold topology compared to the more common cyclohexyl or benzyl piperazines, potentially accessing different receptor conformational states. Procurement of this specific chemotype enables hit identification against receptors where traditional arylpiperazine ligands have failed, particularly in allosteric modulator screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.